Crotonamide

Description

The exact mass of the compound Crotonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Crotonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Crotonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQRXZOPZBKCNF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-37-6, 23350-58-5 | |

| Record name | Crotonamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Crotonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23350-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crotonamide chemical formula and molecular weight

An In-Depth Technical Guide to Crotonamide: Chemical Identity, Properties, and Applications

Introduction

Crotonamide ((2E)-but-2-enamide) is an unsaturated amide of significant interest in organic synthesis and materials science. As a derivative of crotonic acid, it serves as a versatile building block for the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, containing both a reactive double bond and an amide group, allows for diverse chemical transformations. This guide provides a comprehensive technical overview of crotonamide, focusing on its fundamental chemical properties, structure, synthesis, and safe handling protocols, tailored for researchers and professionals in chemical and drug development.

Part 1: Molecular Identification and Structure

A precise understanding of a molecule's identity and structure is foundational to its application in research and development. This section details the chemical formula, molecular weight, and structural isomers of crotonamide.

Chemical Formula and Molecular Weight

Crotonamide is an organic compound composed of four carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom.[1] This composition gives it the chemical formula:

The molecular weight is calculated by summing the atomic weights of its constituent atoms. Based on the most common isotopes, the molecular weight of crotonamide is approximately:

Slight variations in this value (e.g., 85.11 g/mol ) may be reported depending on the precision of the atomic mass units used in the calculation.[3][6]

Structural Elucidation and Isomerism

Crotonamide is the amide of crotonic acid and is systematically named (2E)-but-2-enamide.[5] The presence of a carbon-carbon double bond (C=C) gives rise to geometric isomerism. The compound can exist as two stereoisomers: trans (E) and cis (Z). The trans isomer, where the main carbon chain substituents are on opposite sides of the double bond, is the more stable and commonly available form.[4][5][7]

Key chemical identifiers for (E)-crotonamide are:

-

IUPAC Name: (E)-but-2-enamide[5]

-

SMILES: C/C=C/C(=O)N[5]

-

InChI: InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+[3][4][5][8]

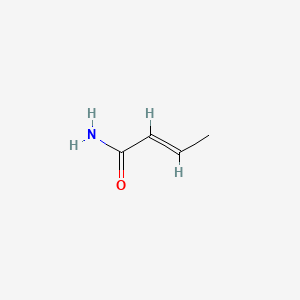

Molecular Structure Visualization

The three-dimensional arrangement of atoms in (E)-crotonamide is critical to its reactivity. The diagram below illustrates its planar vinyl group and amide functionality.

Caption: Molecular Structure of (E)-Crotonamide.

Part 2: Physicochemical Properties

The physical and chemical properties of crotonamide dictate its behavior in various solvents and reaction conditions, which is crucial for designing experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 625-37-6 (trans-isomer); 23350-58-5 | [1][4][5][6] |

| Appearance | White to light yellow powder or crystal | [1][3] |

| Melting Point | 158-162 °C | [1][9] |

| Boiling Point | 218.7 °C at 760 mmHg | [4] |

| Density | 0.956 g/cm³ | [4] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and benzene | [1][9] |

Part 3: Synthesis and Reactivity

Crotonamide's utility stems from its accessible synthesis routes and the reactivity of its functional groups.

Synthesis Pathway: From Crotonaldehyde

A common method for synthesizing crotonamide involves the conversion of crotonaldehyde. This process typically involves reacting crotonaldehyde with ammonia in the presence of a suitable catalyst.[1] This transformation is a powerful example of converting an aldehyde into a primary amide, expanding the synthetic toolbox for nitrogen-containing compounds.

Causality of Experimental Choices:

-

Starting Material: Crotonaldehyde is an economical and readily available α,β-unsaturated aldehyde.

-

Reagent: Ammonia serves as the nitrogen source for the amide group.

-

Catalyst: The choice of catalyst is critical to facilitate the amination and subsequent oxidation or rearrangement to form the stable amide product.

Experimental Workflow: Conceptual Synthesis

The following diagram outlines the high-level workflow for the synthesis of crotonamide from crotonaldehyde.

Caption: High-level workflow for Crotonamide synthesis.

Key Chemical Reactions

The functional groups in crotonamide allow for several key reactions:

-

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield crotonic acid and ammonia.[1]

-

Reduction: The amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride.[1]

-

Electrophilic Addition: The carbon-carbon double bond can undergo electrophilic addition reactions, a common pathway for functionalizing α,β-unsaturated carbonyl compounds.

Part 4: Laboratory Handling and Safety

Ensuring laboratory safety is paramount when working with any chemical reagent. Crotonamide presents moderate hazards that require appropriate handling procedures.

Hazard Profile: According to the Globally Harmonized System (GHS), crotonamide is classified with the following hazards:

Self-Validating Safety Protocol: A self-validating safety protocol ensures that checks are in place at each step to mitigate risk.

-

Engineering Controls:

-

Action: Always handle crotonamide powder within a chemical fume hood or in a well-ventilated area.[10]

-

Validation: This prevents inhalation of airborne particles, addressing the H335 hazard.

-

-

Personal Protective Equipment (PPE):

-

Action: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10]

-

Validation: Goggles and gloves directly prevent contact with eyes and skin, mitigating the H319 and H315 hazards.

-

-

Handling and Disposal:

-

Action: Avoid creating dust when handling the solid.[10] In case of a spill, clean it up following established laboratory procedures for solid waste. Dispose of waste in a clearly labeled container according to institutional and local regulations.

-

Validation: Proper handling minimizes exposure, and correct disposal prevents environmental contamination.

-

Conclusion

Crotonamide is a valuable chemical intermediate with well-defined properties. Its chemical formula (C₄H₇NO) and molecular weight (85.10 g/mol ) are fundamental to its stoichiometry in chemical reactions. The prevalence of the trans-isomer and the compound's characteristic reactivity make it a versatile tool for synthetic chemists. By adhering to rigorous safety protocols, researchers can effectively leverage crotonamide in the development of novel molecules and materials.

References

-

LabSolutions. Crotonamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5354487, 2-Butenamide. [Link]

-

National Institute of Standards and Technology. trans-Crotonamide - the NIST WebBook. [Link]

Sources

- 1. Buy Crotonamide | 625-37-6 [smolecule.com]

- 2. CROTONAMIDE | 23350-58-5 [chemicalbook.com]

- 3. Crotonamide | CymitQuimica [cymitquimica.com]

- 4. Crotonamide | 23350-58-5 [chemnet.com]

- 5. 2-Butenamide | C4H7NO | CID 5354487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. trans-Crotonamide [webbook.nist.gov]

- 8. Crotonamide(625-37-6) IR Spectrum [chemicalbook.com]

- 9. Crotonamide | 23350-58-5 | TCI AMERICA [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

(E)-but-2-enamide: Technical Guide for Drug Discovery

This technical guide details the chemical identity, synthesis, characterization, and pharmacological application of (E)-but-2-enamide (trans-crotonamide), a critical structural motif in medicinal chemistry.

Executive Summary

(E)-but-2-enamide (IUPAC: (2E)-but-2-enamide; common name: trans-crotonamide) is an

Chemical Identity & Physical Properties[1][2][3][4][5]

The compound exists primarily as the stable trans (E) isomer. The electron-withdrawing amide group polarizes the alkene, activating the

Structural Analysis[6]

-

IUPAC Name: (E)-but-2-enamide[1]

-

CAS Number: 625-37-6 (specific to (E)-isomer); 23350-58-5 (generic)

-

SMILES: C\C=C\C(N)=O

-

Molecular Formula:

[1]

Physical Properties Table

| Property | Value | Note |

| Molecular Weight | 85.11 g/mol | |

| Physical State | Crystalline Solid | White to off-white needles/powder |

| Melting Point | 158 – 160 °C | Distinctly higher than cis-isomer |

| Solubility | Soluble in EtOH, DMSO, MeOH | Sparingly soluble in water; insoluble in hexanes |

| pKa | ~15-16 | Amide proton (estimated) |

Synthetic Protocol: Laboratory Scale

Note: This protocol describes the conversion of crotonic acid to the amide via the acid chloride intermediate. All steps must be performed in a fume hood.

Reaction Scheme

-

Activation: (E)-but-2-enoic acid +

-

Amidation: (E)-but-2-enoyl chloride +

Step-by-Step Methodology

Phase 1: Synthesis of Crotonyl Chloride

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (

). -

Reagents: Charge flask with (E)-crotonic acid (10.0 g, 116 mmol) and anhydrous dichloromethane (DCM) (50 mL).

-

Chlorination: Add thionyl chloride (

, 10.2 mL, 140 mmol) dropwise. Add 2-3 drops of DMF as a catalyst. -

Reaction: Reflux the mixture at 45°C for 2-3 hours until gas evolution (

, -

Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to remove solvent and excess

. The residue is crude crotonyl chloride (pale yellow liquid). Use immediately.

Phase 2: Ammonolysis

-

Preparation: In a separate 500 mL beaker, cool 25% aqueous ammonia (

, 50 mL) to 0°C in an ice bath. -

Addition: Dissolve the crude acid chloride in minimal dry DCM (10 mL). Add this solution dropwise to the stirring ammonia, maintaining temperature <10°C to prevent polymerization.

-

Precipitation: A white precipitate forms immediately. Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.

Phase 3: Purification

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with cold water (

mL) to remove ammonium chloride salts. -

Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture.

-

Drying: Dry in a vacuum oven at 40°C overnight.

-

Yield: Typical yield is 70-85%.

Characterization (Spectroscopy)[9]

The trans-geometry is confirmed by the large coupling constant (

Representative -NMR Data (DMSO- , 400 MHz)

| Proton | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| a | 6.90 | Broad Singlet | 1H | - | Amide |

| b | 7.35 | Broad Singlet | 1H | - | Amide |

| c | 6.62 | Multiplet (dq) | 1H | ||

| d | 5.85 | Doublet of Quartets | 1H | ||

| e | 1.78 | Doublet of Doublets | 3H | Methyl ( |

Note: The coupling constant of ~15.5 Hz between protons c and d is diagnostic of the (E)-isomer. The (Z)-isomer typically displays J values of 10-12 Hz.

Mechanism of Action: The Covalent Warhead

In drug discovery, (E)-but-2-enamide is a "tunable" electrophile. It is less reactive than acrylamides (due to the electron-donating methyl group) but more selective, reducing off-target toxicity.

Mechanism: Michael Addition to Cysteine

The pharmacological mechanism involves the nucleophilic attack of a cysteine thiolate from the target protein onto the

[2]

Kinetic Relevance

The reaction follows second-order kinetics:

-

Reversibility: Unlike acrylamides, substituted enamides like crotonamides can sometimes exhibit reversible covalent binding depending on the steric environment of the protein pocket, allowing for "residence time" optimization.

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust. Work in a ventilated hood, especially during the acid chloride step.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354487, (E)-but-2-enamide. Retrieved from [Link]

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents.CN115784929B: Preparation method of crotononitrile (involving crotonamide intermediate).

Sources

trans-Crotonamide: Physicochemical Profile & Covalent Warhead Characterization

Topic: Physical properties of trans-Crotonamide Content Type: Technical Reference Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

trans-Crotonamide (2-butenamide) represents a critical structural motif in modern drug discovery, specifically within the class of Targeted Covalent Inhibitors (TCIs) . Unlike its more reactive analogue acrylamide, the

This guide provides a definitive technical analysis of trans-crotonamide, moving beyond basic properties to explore its solid-state behavior, solution thermodynamics, and Michael acceptor kinetics.

Fundamental Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

Table 1: Core Physical Properties

| Property | Value / Description | Technical Context |

| CAS Registry | 625-37-6 | Specific to the (E)-isomer. |

| IUPAC Name | (2E)-But-2-enamide | Trans geometry is thermodynamically dominant. |

| Molecular Formula | MW: 85.10 g/mol | |

| Appearance | White crystalline needles | Forms monoclinic crystals from ethanol/water. |

| Melting Point | 158 – 160 °C | High lattice energy due to intermolecular H-bonding. |

| Boiling Point | Decomposes >200 °C | Thermal polymerization risk near melt phase. |

| Density (Solid) | ~1.12 g/cm³ (Predicted) | Typical for primary amides; denser than water. |

| Solubility (Water) | High (>100 mg/mL) | Amphiphilic; soluble in polar protic solvents. |

| LogP (Oct/Wat) | -0.56 (Exp.)[1] | Hydrophilic; crosses membranes via passive diffusion. |

| pKa (Conj. Acid) | ~ -0.5 to -1.0 | Protonation occurs only in strong acid (e.g., conc. |

Structural & Electronic Characterization

Understanding the electronic distribution of trans-crotonamide is prerequisite to predicting its behavior as a covalent warhead.

Electronic Distribution & Resonance

The molecule exhibits significant resonance stabilization (

Figure 1: Resonance contributions highlighting the activation of the

Spectroscopic Signatures[2]

-

UV/Vis:

(Ethanol). The -

IR (ATR):

-

3350, 3180 cm⁻¹ (

stretch, primary amide doublet). -

1665 cm⁻¹ (

stretch, Amide I). -

1630 cm⁻¹ (

stretch, often overlaps with Amide I).

-

-

¹H NMR (DMSO-d₆, 400 MHz):

-

1.78 (dd, 3H,

-

5.80 (d, 1H,

-

6.65 (m, 1H,

-

7.0-7.5 (br s, 2H,

-

1.78 (dd, 3H,

Reactivity Profile: The Michael Addition

In drug design, trans-crotonamide is categorized as a "Tuned Electrophile." It is less reactive than acrylamide, requiring precise positioning within a protein binding pocket to react with a specific cysteine thiol. This selectivity reduces the risk of idiosyncratic toxicity caused by random haptenization of cellular proteins.

Mechanism of Covalent Inhibition

The reaction follows a specific trajectory where the thiolate anion (

Figure 2: Stepwise mechanism of cysteine-mediated Michael addition to trans-crotonamide.

Kinetic Considerations ( )

-

Intrinsic Reactivity: The

-methyl group provides steric hindrance and inductive electron donation, lowering the electrophilicity index ( -

Reversibility: While often considered irreversible, crotonamide adducts can undergo retro-Michael addition under specific conditions (high pH, long timescales), which is a relevant consideration for drug residence time.

Experimental Protocols

The following protocols are designed to ensure high scientific integrity and reproducibility.

Synthesis & Purification of High-Purity trans-Crotonamide

Objective: Isolate >99% pure trans isomer for crystallographic or kinetic studies, removing cis impurities.

Reagents: trans-Crotonyl chloride (98%), Ammonium hydroxide (28%

-

Reaction:

-

Cool 50 mL of concentrated

to 0 °C in a round-bottom flask. -

Dissolve 10 mmol trans-crotonyl chloride in 20 mL dry DCM.

-

Add the organic phase dropwise to the aqueous ammonia with vigorous stirring (exothermic). Maintain temp < 10 °C to prevent polymerization.

-

-

Workup:

-

Stir for 1 hour at room temperature.

-

Evaporate DCM under reduced pressure. The product will precipitate as a white solid from the aqueous phase.

-

Filter the crude solid and wash with ice-cold water.

-

-

Recrystallization (Critical Step):

-

Dissolve crude solid in boiling ethanol (minimum volume).

-

Hot filtration to remove insoluble polymers.

-

Allow to cool slowly to room temperature, then to 4 °C. Slow cooling promotes the formation of the thermodynamically stable trans-crystal lattice.

-

-

Validation:

-

MP: Target 158–160 °C.

-

HPLC: Run on C18 column (Water/ACN gradient). cis-isomer typically elutes earlier.

-

Kinetic Glutathione (GSH) Assay

Objective: Quantify electrophilic reactivity (

-

Preparation: Prepare 10 mM trans-crotonamide in DMSO and 10 mM GSH in PBS (pH 7.4).

-

Incubation: Mix equimolar ratios (final 100

M) at 37 °C. -

Monitoring:

-

Inject aliquots into HPLC-UV (215 nm) at t=0, 15, 30, 60, 120 min.

-

Monitor the depletion of the crotonamide peak and appearance of the adduct peak.

-

-

Calculation: Plot

vs time. The slope represents the pseudo-first-order rate constant (

Visualization: Analytical Workflow

Figure 3: Quality assurance workflow for generating pharmaceutical-grade reference material.

References

-

National Institute of Standards and Technology (NIST). trans-Crotonamide - NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. 2-Butenamide (Compound CID 5354487). National Library of Medicine. [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Chemical Research in Toxicology. (Contextualizing Michael acceptor reactivity). [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search (General Amide Motifs). [Link]

Sources

The Solubility Profile of Crotonamide: A Guide for Researchers and Drug Developers

An In-Depth Technical Guide

Introduction: Why Crotonamide Solubility Matters

Crotonamide ((E)-but-2-enamide), a simple unsaturated amide, serves as a valuable building block in organic synthesis.[1] Its applications are diverse, ranging from an intermediate in the production of pharmaceuticals and agrochemicals to its use in polymer chemistry.[1] For researchers in drug discovery and development, understanding the solubility of a molecule like crotonamide is not a trivial pursuit; it is a critical parameter that dictates reaction conditions, purification strategies, formulation development, and ultimately, its potential bioavailability and efficacy. This guide provides an in-depth analysis of crotonamide's solubility, grounded in its physicochemical properties and supported by standardized experimental protocols for its determination.

Physicochemical Fundamentals of Crotonamide Solubility

The solubility behavior of crotonamide is intrinsically linked to its molecular structure. As a primary amide with four carbon atoms, it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.[2][3]

-

The Amide Functional Group (-CONH₂): This group is highly polar and is the primary driver of crotonamide's solubility in polar solvents. The presence of two hydrogen atoms on the nitrogen and a carbonyl oxygen allows the molecule to act as both a hydrogen bond donor and acceptor.[2][4] This capacity for extensive hydrogen bonding is key to its interaction with protic solvents like water and alcohols.

-

The Alkyl Backbone (CH₃CH=CH-): The four-carbon chain, including a carbon-carbon double bond, constitutes the nonpolar, hydrophobic portion of the molecule. This region disrupts the hydrogen-bonding network of water, limiting its aqueous solubility.[3][4]

The interplay between the hydrophilic amide head and the relatively small hydrophobic tail results in its characteristic solubility profile: limited in water but favorable in many organic solvents.[1]

Molecular Interactions and Solubility

The principle of "like dissolves like" governs solubility. A solvent's ability to break down the solute's crystal lattice and solvate the individual molecules determines the extent of dissolution.

Caption: Intermolecular forces governing crotonamide solubility.

Solubility Profile: Aqueous and Organic Media

Qualitative data consistently describes crotonamide as a white to light yellow solid that is slightly soluble in water but readily soluble in several organic solvents.[1][5] This profile is typical for small primary amides where the carbon chain is not long enough to render the molecule completely insoluble in water.[2][6]

| Property | Value | Source(s) |

| CAS Number | 625-37-6; 23350-58-5 | [1][7][8] |

| Molecular Formula | C₄H₇NO | [1][8] |

| Molecular Weight | 85.11 g/mol | [1][9] |

| Appearance | White to light yellow solid/powder | [1][9] |

| Melting Point | 158 - 162 °C | [1] |

| Water Solubility | Slightly soluble, faint turbidity | [1][10] |

| Organic Solubility | Soluble in Methanol, Ethanol, Benzene | [1][11] |

Expert Insight: The term "slightly soluble" is qualitative. For drug development, a quantitative value (e.g., in mg/mL or µM) is essential. A compound's aqueous solubility is a primary determinant of its potential for oral absorption and its suitability for intravenous formulation. The experimental protocols detailed below are designed to yield these critical quantitative metrics.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure reliable and reproducible data, a standardized protocol is paramount. The shake-flask method is a gold-standard technique for determining thermodynamic (equilibrium) solubility.[12][13] This protocol serves as a self-validating system for generating trustworthy solubility data in your laboratory.

Causality Behind Experimental Choices:

-

Use of Excess Solid: Ensures that the solvent becomes saturated, allowing for the determination of the true equilibrium solubility limit.

-

Prolonged Incubation (24-48h): Guarantees that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid phases. Shorter times might only yield kinetic solubility, which can be misleading.[12]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for data consistency and relevance to physiological conditions.

-

Filtration: A crucial step to separate the undissolved solid from the saturated solution, ensuring that the analysis is performed only on the soluble fraction. A low-binding filter (e.g., PVDF) is chosen to minimize loss of the analyte.

-

Quantitative Analysis (HPLC/UV-Vis): Provides a precise measurement of the compound's concentration in the saturated filtrate, which is the definition of its solubility. A pre-established calibration curve is essential for accuracy.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of crotonamide (e.g., ~5-10 mg) into a glass vial. The amount should be visibly more than what is expected to dissolve.

-

Add a precise volume of the desired solvent (e.g., 1.0 mL of phosphate-buffered saline, pH 7.4, or ethanol) to the vial.

-

-

Equilibration:

-

Seal the vial securely.

-

Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate for a minimum of 24 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, allow the vial to stand undisturbed for at least 30 minutes to let undissolved solids settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Attach a 0.45 µm syringe filter (e.g., PVDF) and discard the first few drops (to saturate any binding sites on the filter).

-

Filter the remaining supernatant into a clean analysis vial.

-

-

Analysis:

-

Prepare a series of standard solutions of crotonamide of known concentrations.

-

Analyze the standards and the filtered sample by a suitable quantitative method (e.g., HPLC-UV).

-

Generate a calibration curve from the standards (Peak Area vs. Concentration).

-

Determine the concentration of crotonamide in the sample by interpolating its peak area on the calibration curve. This concentration is the equilibrium solubility.

-

Caption: Experimental workflow for equilibrium solubility determination.

Implications for Research and Drug Development

-

Synthetic Chemistry: Crotonamide's high solubility in solvents like ethanol and methanol makes them ideal reaction media for its derivatization.[1] Knowledge of its insolubility in non-polar solvents like hexanes can be exploited for purification by precipitation.

-

In Vitro Biology: When preparing stock solutions for biological assays, dimethyl sulfoxide (DMSO) is commonly used. However, the final concentration of DMSO in the assay medium must typically be kept low (<0.5-1%) to avoid artifacts. Crotonamide's limited aqueous solubility means that precipitation can occur upon dilution of a concentrated DMSO stock into aqueous assay buffer. The quantitative solubility value is therefore crucial for designing experiments and interpreting results.[12]

-

Formulation Science: For a compound to be developed as an oral drug, it must dissolve in the gastrointestinal tract to be absorbed. The low aqueous solubility of crotonamide would present a significant challenge, potentially requiring formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to enhance its dissolution rate and extent.

Conclusion

Crotonamide exhibits a solubility profile characteristic of a small, polar organic molecule: slight solubility in water and high solubility in polar organic solvents. This behavior is a direct consequence of its molecular structure, specifically the balance between its hydrophilic amide group and its hydrophobic alkyl chain. For scientists and researchers, moving beyond qualitative descriptions to obtain precise, quantitative solubility data via standardized protocols is essential. This data provides the authoritative grounding needed to make informed decisions in chemical synthesis, biological screening, and pharmaceutical development, ultimately accelerating the path from laboratory research to practical application.

References

-

Title: 15.15: Physical Properties of Amides - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Amides - Organic Chemistry - Science Ready. Source: Science Ready. URL: [Link]

-

Title: trans-Crotonamide - the NIST WebBook - National Institute of Standards and Technology. Source: NIST WebBook. URL: [Link]

-

Title: Solubility of Amides - Chemistry Stack Exchange. Source: Chemistry Stack Exchange. URL: [Link]

-

Title: 10.6: Physical Properties of Amides - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

-

Title: All You Need to Know About Amines & Amides | HSC Chemistry - Science Ready. Source: Science Ready. URL: [Link]

-

Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Source: National Toxicology Program, NIEHS. URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: Cengage Learning (adapted). URL: [Link]

-

Title: In vitro solubility assays in drug discovery - PubMed. Source: PubMed, National Library of Medicine. URL: [Link]

-

Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews. URL: [Link]

Sources

- 1. Buy Crotonamide | 625-37-6 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Crotonamide | 23350-58-5 | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Crotonamide | 23350-58-5 [chemnet.com]

- 8. trans-Crotonamide [webbook.nist.gov]

- 9. Crotonamide | CymitQuimica [cymitquimica.com]

- 10. CROTONAMIDE | 23350-58-5 [chemicalbook.com]

- 11. Crotonamide | 23350-58-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. moglen.law.columbia.edu [moglen.law.columbia.edu]

Advanced Chemical Transformations of Crotonamide: A Technical Guide

The following technical guide details the chemical reactivity profile of Crotonamide, focusing on its hydrolysis, reduction, and application as an electrophilic warhead in drug discovery.

Executive Summary & Chemical Profile

Crotonamide ((2E)-but-2-enamide) represents a prototypical

For researchers in drug development, Crotonamide is not merely a substrate; it is a structural motif often employed as a "warhead" in Targeted Covalent Inhibitors (TCIs) to irreversibly bind cysteine residues in proteins.

| Property | Value |

| IUPAC Name | (2E)-but-2-enamide |

| Formula | |

| Key Functionality | Michael Acceptor, Amide |

| Reactivity Modes | Nucleophilic Acyl Substitution (Hydrolysis), Hydride Reduction, Michael Addition |

Reaction I: Hydrolysis (Acidic & Basic)

Hydrolysis of Crotonamide converts the amide functionality into the corresponding carboxylic acid (Crotonic acid) and ammonia. This reaction is thermodynamically favorable but kinetically slow due to the resonance stabilization of the amide bond, further enhanced by conjugation with the alkene.

Mechanistic Insight[1][2][3][4][5]

-

Acid-Catalyzed: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. The rate-limiting step is typically the formation of the tetrahedral intermediate.

-

Base-Catalyzed: Direct attack by the hydroxide ion. The poor leaving group ability of the amide ion (

) usually requires high temperatures or high concentrations of base to drive the reaction, often relying on the final irreversible deprotonation of the carboxylic acid to shift the equilibrium.

Visualization: Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates the protonation, nucleophilic attack, and elimination steps.[1]

Figure 1: Step-wise mechanism of acid-catalyzed hydrolysis converting Crotonamide to Crotonic Acid.

Experimental Protocol: Acidic Hydrolysis

-

Reagents: Crotonamide (10 mmol),

(6M, 20 mL). -

Conditions: Reflux at 100°C for 4–6 hours.

-

Workup: Cool to RT. Extract with diethyl ether. Dry organic layer over

and concentrate. -

Validation: Monitor disappearance of amide

stretch (

Reaction II: Reduction (Selectivity Landscape)

Reduction of Crotonamide is complex due to the competition between the carbonyl group and the conjugated double bond. The choice of reagent dictates the product, allowing for divergent synthesis.

Selectivity Pathways

-

Global Reduction (LiAlH

): Lithium Aluminum Hydride is a potent reducing agent.[2] In conjugated amides, the hydride often attacks the -

Selective C=C Hydrogenation (Pd/C + H

): Catalytic hydrogenation readily reduces the alkene while leaving the amide intact under mild conditions, yielding Butanamide . -

Selective C=O Reduction (AlH

/ DIBAL-H): To retain the alkene (yielding Crotylamine ), specialized electrophilic hydrides like Aluminum Hydride (

Comparative Data: Reduction Agents

| Reagent | Primary Target | Major Product | Selectivity Mechanism |

| Butanamide | Surface adsorption favors alkene reduction. | ||

| Global ( | Butylamine | Potent nucleophilic hydride attacks both sites. | |

| Crotylamine | Electrophilic activation of Oxygen; avoids 1,4-attack. |

Visualization: Reduction Divergence

Figure 2: Divergent reduction pathways controlled by reagent selection.

Experimental Protocol: Selective Hydrogenation to Butanamide

-

Reagents: Crotonamide (5 mmol), 10% Pd/C (50 mg), Methanol (20 mL).

-

Conditions:

atmosphere (balloon pressure, ~1 atm), RT, 2 hours. -

Workup: Filter catalyst through Celite pad. Evaporate solvent.

-

Note: Monitoring via TLC is crucial to stop before amide reduction occurs (though amide reduction requires much harsher conditions).

Reaction III: Michael Addition (Drug Development Application)

The most critical reaction of Crotonamide in modern pharmaceutical chemistry is the Thia-Michael Addition . The

Mechanism & Therapeutic Relevance

Unlike hydrolysis or reduction, this reaction utilizes the electrophilicity of the

-

Nucleophile: Thiol group (-SH) of a Cysteine residue.[3]

-

Process: The thiolate anion attacks the

-carbon. -

Intermediate: Formation of an enolate, which is subsequently protonated.

-

Result: A stable thioether bond, permanently inhibiting the protein (Covalent Inhibition).

-

Crotonamide vs. Acrylamide: Crotonamide is less reactive than acrylamide due to the steric hindrance and electron-donating effect of the methyl group at the

-position. This "tuned" reactivity is highly desirable to avoid off-target toxicity (reacting with indiscriminate thiols like glutathione).

Visualization: Covalent Inhibition Mechanism

Figure 3: Mechanism of Cysteine targeting by Crotonamide warheads in Targeted Covalent Inhibitors.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for amide hydrolysis and reduction mechanisms).

-

Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative source on LiAlH4 vs AlH3 selectivity).

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link] (Review of Crotonamide as a covalent warhead).

-

Modern Organic Synthesis. (2023). Reduction of Amides to Amines with LiAlH4. Master Organic Chemistry. [Link] (Protocol verification).

Sources

Technical Deep Dive: Crotonamide Functional Groups in Targeted Covalent Inhibitors (TCIs)

Executive Summary: The "Goldilocks" Electrophile

In the landscape of modern drug discovery, the paradigm has shifted from avoiding covalent binding (due to toxicity fears) to actively engineering it for potency and selectivity. While acrylamides are the most common "warheads" for targeting non-catalytic cysteines, they often suffer from hyper-reactivity, leading to off-target promiscuity and glutathione (GSH) depletion.

Crotonamides (

Mechanistic Pharmacology & Electronic Structure

The Michael Addition Mechanism

The fundamental reactivity of the crotonamide group relies on the Michael addition (1,4-conjugate addition). A nucleophilic cysteine thiolate (

Unlike "hard" electrophiles (e.g., epoxides) that react with DNA bases, crotonamides are "soft" electrophiles. They preferentially react with "soft" nucleophiles like the thiol group of Cysteine, governed by Frontier Molecular Orbital (FMO) theory.

Key Structural Differentiator:

-

Acrylamide: Highly reactive; minimal steric hindrance.

-

Crotonamide: The

-methyl group introduces steric clash during the transition state of the nucleophilic attack. This raises the activation energy ( -

Selectivity Gain: This reduced rate allows the inhibitor to "scan" the proteome. It only forms a covalent bond when non-covalent interactions (van der Waals, H-bonds) hold the warhead in precise proximity to the target cysteine for a sufficient duration (residence time).

Visualization: Reaction Coordinate & Mechanism

The following diagram illustrates the mechanism and the steric gating provided by the

Caption: The reaction pathway of a crotonamide TCI. The

Reactivity Profiling & Warhead Selection[1]

Comparative Reactivity Data

The choice of warhead dictates the metabolic stability and selectivity of the drug. The following table summarizes the reactivity profiles of common Michael acceptors.

| Warhead Class | Structure | Relative Reactivity ( | Reversibility | Primary Application |

| Acrylamide | High | Irreversible | High-potency targets (e.g., Ibrutinib) | |

| Crotonamide | Moderate (Tunable) | Irreversible* | Selectivity-driven targets (e.g., Afatinib) | |

| Methacrylamide | Low | Irreversible | Targets with high steric freedom | |

| Cyano-Acrylamide | High | Reversible | Reversible Covalent Inhibitors (RCIs) |

*Note: While generally irreversible, crotonamide adducts can undergo retro-Michael addition under specific physiological conditions or if the protein environment lowers the pKa of the adduct.

Case Study: Afatinib (EGFR Inhibitor)

Afatinib utilizes a 4-(dimethylamino)crotonamide warhead.

-

Target: Cys797 of EGFR.[1]

-

Mechanism: The dimethylamino group acts as an internal base/solubilizer, while the crotonamide double bond targets the cysteine.

-

Why Crotonamide? The steric bulk of the crotonamide prevents rapid reaction with glutathione in the cytosol, allowing the drug to reach the EGFR binding pocket intact.

Experimental Protocol: Glutathione (GSH) Reactivity Assay

Expert Insight: The most reliable method to predict in vivo toxicity risk for a TCI is the GSH half-life (

Protocol: LC-MS Based Kinetic Profiling

Objective: Determine the pseudo-first-order rate constant (

Reagents:

-

Test Compound: 10 mM stock in DMSO.

-

Glutathione (GSH): Reduced, 100 mM in PBS (pH 7.4).

-

Internal Standard: Warfarin or Tolbutamide (1 µM in Acetonitrile).

Workflow:

-

Preparation: Dilute Test Compound to 10 µM in PBS (pH 7.4).

-

Initiation: Add GSH to a final concentration of 5 mM (500-fold excess ensures pseudo-first-order kinetics).

-

Control: Incubate compound without GSH to monitor hydrolytic stability.

-

-

Incubation: Maintain at 37°C in a thermomixer.

-

Sampling: At

min.-

Aliquot 50 µL of reaction mixture.

-

Quench immediately with 200 µL Acetonitrile (containing Internal Standard).

-

-

Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.

-

Data Processing:

-

Plot

vs. Time. -

Slope =

. - .

-

Self-Validating Step: If the Control (no GSH) shows degradation >10% over 4 hours, the compound is hydrolytically unstable, and the GSH data is invalid.

Strategic Decision Tree: When to Use Crotonamides

Use this logic flow to determine if a crotonamide is the correct warhead for your lead series.

Caption: Decision matrix for selecting covalent warheads based on cysteine accessibility and desired reversibility profiles.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3] Nature Reviews Drug Discovery.

-

Lonsdale, R., & Ward, R. A. (2018). "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews.

-

Solinas, A., & McBurney, R. (2013). "Afatinib: A covalent ErbB family blocker."[1][4] Future Oncology.

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry.

-

Krishnan, S., et al. (2014). "Targeting the proteome with activated Michael acceptors." Journal of the American Chemical Society.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]

Technical Guide: Electron Ionization Mass Spectrum of trans-Crotonamide

Executive Summary

This technical guide provides a comprehensive analysis of the Electron Ionization (EI) mass spectrum of trans-crotonamide ((2E)-but-2-enamide). Designed for analytical chemists and pharmaceutical researchers, this document details the fragmentation mechanisms, experimental protocols, and spectral interpretation required for the unambiguous identification of this

The mass spectrum of trans-crotonamide is characterized by a distinct molecular ion at m/z 85, a diagnostic acylium ion at m/z 69, and a base peak typically observed at m/z 41 (allyl cation). Understanding these fragmentation pathways is critical for differentiating crotonamide from saturated analogs and structural isomers in complex matrices.

Molecular Profile & Physicochemical Context[1][2][3][4][5][6]

Before spectral acquisition, the analyst must understand the physicochemical properties that influence sample introduction and ionization behavior.

| Property | Value | Mass Spec Implication |

| CAS Registry | 625-37-6 | Unique identifier for the (E)-isomer.[1] |

| Formula | Nitrogen Rule applies (Odd MW = Odd # of N). | |

| Molecular Weight | 85.105 Da | Parent ion ( |

| Melting Point | 158–160 °C | Critical: Solid at room temperature. Requires heated inlet or Direct Insertion Probe (DIP). |

| Structure | Conjugated system stabilizes the molecular ion; trans geometry restricts specific rearrangements. |

Experimental Protocol: Acquisition Standards

To ensure spectral integrity and reproducibility, the following protocol is recommended. This workflow minimizes thermal degradation and polymerization, which are common risks with unsaturated amides.

Sample Preparation

-

Solvent: Methanol (LC-MS grade) or Dichloromethane.

-

Concentration: 10–50 µg/mL. High concentrations can lead to dimerization in the source.

-

Filtration: 0.2 µm PTFE filter to remove particulate matter (crucial for solid samples).

Instrumental Parameters (GC-MS)

-

Inlet Temperature: 200 °C.

-

Note: Do not exceed 250 °C. Excessive heat can induce thermal dehydration to nitriles or polymerization.

-

-

Column: Polar-deactivated fused silica (e.g., DB-Wax or HP-5MS).

-

Rationale: Amides are polar; non-polar columns may result in peak tailing and poor sensitivity.

-

-

Electron Energy: 70 eV (Standard).

-

Source Temperature: 230 °C.

-

Scan Range: m/z 29–150.

Workflow Visualization

Figure 1: Optimized experimental workflow for the analysis of trans-crotonamide, emphasizing thermal control.

Spectral Analysis & Fragmentation Mechanisms[2][3][5]

The EI spectrum of trans-crotonamide is dominated by

Key Diagnostic Ions

| m/z | Identity | Relative Intensity (Approx) | Structural Significance |

| 85 | 40–60% | Molecular Ion. Odd mass indicates 1 Nitrogen. Intensity is boosted by conjugation. | |

| 84 | 15–25% | Loss of H radical. Stabilized by resonance along the carbon chain. | |

| 69 | 60–80% | Crotonyl Cation. Result of | |

| 41 | 100% (Base) | Allyl Cation. Formed by CO loss from m/z 69. Highly stable. | |

| 39 | 30–50% | Propargyl cation. Dehydrogenation of the allyl cation. | |

| 44 | <10% | Carbamoyl cation. Diagnostic for primary amides, though weak in this spectrum.[4] |

Mechanistic Deep Dive

The Dominant Pathway:

-Cleavage

The most energetic pathway involves the cleavage of the bond between the carbonyl carbon and the amide nitrogen. This is driven by the formation of the resonance-stabilized acylium ion (crotonyl cation).

The Base Peak Formation: Decarbonylation

The acylium ion (m/z 69) is not the end of the pathway. Under 70 eV EI conditions, it readily loses a neutral carbon monoxide (CO) molecule to form the allyl cation (m/z 41). This ion is exceptionally stable due to resonance delocalization of the positive charge between the two terminal carbons of the propyl chain.

Why No McLafferty Rearrangement?

In saturated primary amides (like butyramide), the McLafferty rearrangement is a dominant pathway, typically yielding a peak at m/z 59. However, this is absent or negligible in trans-crotonamide.

-

Reason: The McLafferty rearrangement requires a

-hydrogen to be spatially accessible to the carbonyl oxygen (via a 6-membered transition state). -

Constraint: The C2=C3 double bond locks the molecule in a planar geometry. In the trans (E) configuration, the distance and bond angles prevent the necessary orbital overlap for

-H abstraction.

Fragmentation Pathway Diagram

Figure 2: Mechanistic fragmentation tree for trans-crotonamide. The path from 85 -> 69 -> 41 represents the primary ion current.

Differentiation & Quality Control

Isomeric Differentiation (cis vs trans)

Mass spectrometry alone is often insufficient to distinguish trans-crotonamide from its cis-isomer ((Z)-2-butenamide) because the high-energy EI source fragments both isomers via similar pathways.

-

Solution: Reliance on Gas Chromatography (GC) retention times. The trans isomer generally elutes later than the cis isomer on polar columns due to better packing/interaction with the stationary phase, though this depends on specific column chemistry.

-

Action: Always run a verified standard of the trans-isomer to establish the retention time window.

Impurity Profiling

Common synthetic impurities include:

-

Crotonic Acid (m/z 86): Look for m/z 45 (

) which is absent in the amide. -

Crotononitrile (m/z 67): Result of thermal dehydration in the inlet. If m/z 67 is abnormally high compared to m/z 85, lower the inlet temperature.

References

-

National Institute of Standards and Technology (NIST). trans-Crotonamide Mass Spectrum (Electron Ionization).[5] NIST Chemistry WebBook, SRD 69.[5] [Link]

-

PubChem. 2-Butenamide Compound Summary. National Library of Medicine. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating -cleavage and McLafferty rearrangement rules).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Reference for amide fragmentation patterns).

Sources

Crotonamide Stereoisomers in Medicinal Chemistry: A Technical Guide to Warhead Design and Characterization

Executive Summary

In the landscape of Targeted Covalent Inhibitors (TCIs), the crotonamide moiety (2-butenamide) occupies a critical "Goldilocks" zone of reactivity. Unlike the highly reactive unsubstituted acrylamides, crotonamides offer tunable electrophilicity through their

This guide provides a rigorous technical analysis of crotonamide stereoisomers, focusing on their differentiation via NMR spectroscopy, their differential reactivity profiles in Michael addition, and protocols for their controlled synthesis and characterization.

Part 1: Stereochemical Fundamentals and Identification

The crotonamide unit exists as two geometric isomers. In drug development, the trans (

Structural and Spectral Differentiation

The most reliable method for distinguishing E and Z isomers in solution is

Table 1: Comparative Properties of Crotonamide Stereoisomers

| Property | Trans ( | Cis ( | Mechanistic Basis |

| Thermodynamics | More Stable ( | Less Stable | Steric clash between carbonyl and |

| NMR Coupling ( | 12.0 – 16.0 Hz | 6.0 – 12.0 Hz | Karplus relationship; dihedral angle dependence. |

| Reactivity (Thiol) | Moderate | Low / Sterically Hindered | |

| Isomerization | Resists thermal isomerization | Isomerizes to E under heat/UV | Relief of steric strain drives |

Visualization: NMR Decision Logic

The following diagram outlines the logical workflow for unambiguous assignment of crotonamide stereochemistry during synthetic optimization.

Figure 1: Decision tree for stereochemical assignment using

Part 2: Reactivity Profiling – The Warhead Mechanism

The clinical utility of crotonamides lies in their ability to act as Michael acceptors, forming covalent bonds with cysteine residues (e.g., Cys797 in EGFR).[1]

The "Goldilocks" Reactivity

Unlike acrylamides (highly reactive, potential for off-target toxicity) or methacrylamides (often too unreactive), trans-crotonamides provide a balanced electrophilicity. The

Mechanism of Action

The reaction follows a specific stereoelectronic path. The nucleophilic thiol (Cys-SH) must approach the

Figure 2: Kinetic pathway of covalent inhibition. The transition state energy is higher for Z-isomers due to steric hindrance.

Part 3: Experimental Protocols

Protocol 1: Stereoselective Synthesis of Trans-Crotonamides

Objective: Synthesize a trans-crotonamide warhead with >95% isomeric purity. Context: Synthesis of an N-substituted crotonamide from a parent amine.

Reagents:

-

Crotonic acid (predominantly trans)

-

Thionyl chloride (

) or Oxalyl chloride -

Target Amine (

) -

DIPEA (Base)

-

Dichloromethane (DCM)

Methodology:

-

Acid Chloride Formation: Dissolve trans-crotonic acid (1.0 eq) in anhydrous DCM under

. Add catalytic DMF (1 drop). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours at RT.-

Critical Control: Do not heat excessively. High heat can induce acid-catalyzed isomerization.

-

-

Coupling: Concentrate the acid chloride in vacuo (do not distill). Redissolve in DCM and add dropwise to a solution of Target Amine (1.0 eq) and DIPEA (2.5 eq) at 0°C.

-

Validation: Monitor by TLC. Upon completion, quench with

. -

Purification: Flash chromatography.

Protocol 2: Kinetic Reactivity Assay (GSH-Ellman's Test)

Objective: Quantify the reactivity (

Reagents:

-

Test Compound (Crotonamide derivative)

-

Reduced Glutathione (GSH)

-

Ellman’s Reagent (DTNB)

-

Phosphate Buffer (pH 7.4)

Methodology:

-

Preparation: Prepare a 10 mM stock of the Test Compound in DMSO. Prepare 10 mM GSH in buffer.

-

Incubation: Mix Test Compound (50 µM final) with GSH (500 µM final, 10x excess) in a 96-well plate. Maintain at 37°C.

-

Control: Run a "No Compound" well (GSH only) to track spontaneous oxidation.

-

Reference: Run a standard Acrylamide (High reactivity) and Methacrylamide (Low reactivity) for benchmarking.

-

-

Sampling: At time points

min, remove an aliquot. -

Quench & Read: Add Ellman’s reagent to the aliquot. The remaining free thiol reacts with DTNB to produce TNB

(Yellow, -

Calculation: Plot

vs time. The slope represents the pseudo-first-order rate constant (-

Interpretation: A trans-crotonamide should show a

in the range of 1–4 hours, whereas an acrylamide may show

-

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[4][5][6] Nature Reviews Drug Discovery, 10(4), 307–317. Link

-

BenchChem. (2025).[3][7] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Technical Guides. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

Avendaño, C., & Menéndez, J. C. (2015). Medicinal Chemistry of Anticancer Drugs. Elsevier. (Chapter on Covalent Inhibitors and EGFR). Link

-

Roskoski, R. (2014). The role of small molecule platelet-derived growth factor receptor (PDGFR) inhibitors in the treatment of neoplastic disorders. Pharmacological Research, 129, 65-83. (Discusses warhead kinetics). Link

Sources

The Emerging Role of Crotonamide in Biochemical Research: A Technical Guide for Scientists and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biochemical research applications of Crotonamide, a small molecule with significant potential in the field of epigenetics and drug discovery. While research on Crotonamide is still in its nascent stages, its structural similarity to crotonate, a known modulator of histone crotonylation, positions it as a compelling compound for investigation. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the theoretical framework behind Crotonamide's potential mechanism of action, practical experimental protocols, and its prospective impact on cellular signaling pathways. By synthesizing current knowledge on histone crotonylation and the enzymatic machinery that governs it, this guide aims to equip researchers with the foundational knowledge and practical methodologies to explore the biochemical landscape of Crotonamide.

Introduction: The Significance of Crotonamide in Epigenetic Research

Crotonamide (C₄H₇NO) is a simple amide derivative of crotonic acid.[1] While historically utilized as a chemical intermediate, recent advancements in our understanding of post-translational modifications have cast a new light on the potential biological activities of molecules with similar chemical motifs. The discovery of histone lysine crotonylation (Kcr) as a dynamic epigenetic mark has opened up new avenues for investigating the interplay between cellular metabolism and gene regulation.

Histone crotonylation is associated with active gene transcription and is dynamically regulated by "writer" enzymes that add the crotonyl group and "eraser" enzymes that remove it.[2] Notably, Class I Histone Deacetylases (HDACs), specifically HDAC1, 2, and 3, have been identified as potent "decrotonylases," capable of removing this modification from histones.[3][4][5] This discovery implies that inhibitors of these HDACs could lead to an increase in histone crotonylation, thereby influencing gene expression patterns implicated in various physiological and pathological processes, including cancer and metabolic diseases.[6][7]

Given its structural resemblance to crotonate, the substrate precursor for histone crotonylation, Crotonamide presents a compelling hypothesis: it may act as a modulator of histone crotonylation, either by serving as a metabolic precursor to crotonyl-CoA or by inhibiting the decrotonylase activity of Class I HDACs. This guide will delve into the scientific rationale behind this hypothesis and provide the technical framework for its investigation.

Table 1: Physicochemical Properties of Crotonamide

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.11 g/mol | [1] |

| CAS Number | 625-37-6 | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 158-162 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and methanol. | [1] |

The Central Hypothesis: Crotonamide as a Modulator of Histone Crotonylation

The primary mechanism through which Crotonamide is postulated to exert its biological effects is by influencing the levels of histone crotonylation. This can occur through two principal, and not mutually exclusive, pathways:

-

Metabolic Conversion to Crotonyl-CoA: Crotonamide may be metabolized within the cell to crotonate or a related intermediate that can be converted into crotonyl-CoA, the donor substrate for histone crotonylation by histone acetyltransferases (HATs) like p300/CBP.[6] An increase in the intracellular pool of crotonyl-CoA would be expected to drive the equilibrium towards increased histone crotonylation.

-

Inhibition of Histone Deacetylases (HDACs): The amide group of Crotonamide could potentially interact with the active site of Class I HDACs, inhibiting their decrotonylase activity.[3][4][5] This would lead to an accumulation of histone crotonylation marks on chromatin.

The following diagram illustrates the proposed dual mechanism of action for Crotonamide.

Caption: Proposed dual mechanism of Crotonamide action.

Experimental Workflows for Investigating Crotonamide's Biochemical Activity

To empirically validate the proposed mechanisms of action, a series of biochemical and cell-based assays are required. The following section provides detailed, step-by-step protocols for key experiments.

In Vitro HDAC Inhibition Assay

This assay directly assesses the ability of Crotonamide to inhibit the enzymatic activity of recombinant Class I HDACs.

Principle: A fluorogenic substrate containing an acetylated or crotonylated lysine is incubated with a recombinant HDAC enzyme in the presence or absence of Crotonamide. The HDAC-mediated removal of the acyl group allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. A decrease in fluorescence in the presence of Crotonamide indicates HDAC inhibition.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Crotonamide (e.g., 10 mM in DMSO).

-

Reconstitute recombinant human HDAC1, HDAC2, and HDAC3 enzymes to the manufacturer's recommended concentration in assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC or a custom-synthesized Boc-Lys(Cr)-AMC) in assay buffer.

-

Prepare the developer solution containing a protease (e.g., trypsin) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 40 µL of assay buffer to each well.

-

Add 5 µL of a serial dilution of Crotonamide (or DMSO as a vehicle control) to the appropriate wells.

-

Add 25 µL of the diluted HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 25 µL of the developer solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each Crotonamide concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Crotonamide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro HDAC inhibition assay.

Cellular Histone Crotonylation Assay (Western Blot)

This assay determines whether treatment of cells with Crotonamide leads to an increase in global histone crotonylation levels.

Principle: Cells are treated with varying concentrations of Crotonamide. Histones are then extracted, separated by SDS-PAGE, and transferred to a membrane. The levels of specific histone crotonylation marks (e.g., pan-crotonyl-lysine, H3K9cr, H3K18cr) are detected using specific antibodies.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of Crotonamide (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include a positive control such as a known HDAC inhibitor (e.g., Trichostatin A) or crotonate.[3][8]

-

-

Histone Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer to isolate the nuclei.

-

Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

-

Precipitate the histones with trichloroacetic acid (TCA).

-

Wash the histone pellet with acetone and resuspend in ddH₂O.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 15 µg of histone extract per lane on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a specific histone crotonylation mark (e.g., anti-pan-crotonyl-lysine, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip and re-probe the membrane with an antibody against total histone H3 as a loading control.[9]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the crotonylated histone signal to the total histone H3 signal.

-

Plot the fold change in histone crotonylation relative to the untreated control.

-

Investigating the Impact of Crotonamide on Cellular Signaling Pathways

Beyond its direct epigenetic effects, Crotonamide may modulate key signaling pathways that are often dysregulated in disease, particularly in cancer. The PI3K/Akt and MAPK/ERK pathways are critical regulators of cell proliferation, survival, and metabolism, and their activity can be influenced by changes in the epigenetic landscape.[10][11][12][13][14][15][16][17][18]

Hypothesized Signaling Cascade:

Sources

- 1. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone crotonylation-centric gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone lysine crotonylation during acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase (HDAC) 1 and 2 complexes regulate both histone acetylation and crotonylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase (HDAC) 1 and 2 complexes regulate both histone acetylation and crotonylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]

- 7. Modulation of cellular metabolism by protein crotonylation regulates pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The short-term effect of histone deacetylase inhibitors, chidamide and valproic acid, on the NF-κB pathway in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 10. Ceramide-Enriched Membrane Domains Contribute to Targeted and Nontargeted Effects of Radiation through Modulation of PI3K/AKT Signaling in HNSCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

- 14. mdpi.com [mdpi.com]

- 15. Strictosamide promotes wound healing through activation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. MAPK signaling pathways modulate IL-1beta expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

The Evolution and Synthesis of Crotonamide: From Classical Organic Chemistry to Covalent "Warheads"

Executive Summary

The crotonamide motif (

Part 1: Historical Genesis & Fundamental Chemistry

The synthesis of crotonamides is rooted in the broader history of

The Early Era: Dehydration and Acid Chlorides

In the late 19th and early 20th centuries, crotonamide synthesis was often a brute-force affair.

-

Method: Reaction of crotonoyl chloride with amines.

-

Limitation: While effective for simple substrates, this method lacked functional group tolerance. The harsh acidic byproducts (HCl) often degraded sensitive amine partners.

-

Stereochemistry: The starting material, trans-crotonic acid, was historically obtained via the dehydration of

-hydroxybutyric acid, a process that often yielded mixtures of geometric isomers (

The Stereoselective Breakthrough: Knoevenagel-Doebner (1900s)

The true synthetic leap occurred with the Doebner modification of the Knoevenagel condensation . This reaction allowed for the generation of trans-crotonic acid derivatives directly from aldehydes and malonic acid.

-

Significance: The reaction proceeds through a decarboxylative elimination that thermodynamically favors the trans (

) isomer. This was crucial because the biological activity of modern kinase inhibitors strictly depends on the

The Modern Era: The "Warhead" Revolution (2000s-Present)

The re-discovery of crotonamides in the 21st century was driven by the need for tunable reactivity .

-

The Problem: First-generation covalent inhibitors used acrylamides. These were often too reactive, leading to rapid glutathione (GSH) depletion and off-target toxicity (immunogenicity).

-

The Solution: The crotonamide adds a

-methyl group. This introduces steric hindrance and electron donation, dampening the electrophilicity of the Michael acceptor.[1] This allows the drug to circulate intact and only react when positioned precisely within the enzyme's binding pocket (the "proximity effect").

Part 2: Mechanistic Insights & Reactivity Profiles

To design effective drugs, one must understand the causality behind the reactivity. The crotonamide functions as a Michael acceptor.[2]

The Reactivity Spectrum

The following table summarizes the quantitative differences in reactivity, which dictates the safety profile of the inhibitor.

| Warhead Type | Structure | Relative Reactivity ( | GSH Half-life ( | Clinical Application |

| Acrylamide | High | < 1 hour | Ibrutinib (BTK) | |

| Crotonamide | Moderate | 2–6 hours | Afatinib (EGFR) | |

| Methacrylamide | Low | > 24 hours | Experimental |

Visualization: The Michael Addition Mechanism

The diagram below illustrates the mechanism of action for a crotonamide inhibitor engaging a Cysteine residue (e.g., Cys797 in EGFR).

Figure 1: Mechanism of Cysteine-Targeted Covalent Inhibition. The

Part 3: Advanced Synthetic Protocols

Phase 1: Synthesis of the trans-Acid (Doebner Modification)

This step ensures you generate the E-isomer exclusively.

Reagents:

-

Aldehyde substrate (e.g., 4-dimethylaminobutanal for Afatinib analogs)

-

Malonic Acid (1.1 equiv)

-

Piperidine (Catalyst, 0.1 equiv)

Protocol:

-

Dissolve the aldehyde and malonic acid in pyridine (0.5 M concentration).

-

Add catalytic piperidine.[3]

-

Critical Step: Heat to 90°C for 4 hours. The evolution of

gas indicates the decarboxylation is proceeding. -

Why 90°C? Lower temperatures favor the Knoevenagel intermediate; heat is required to drive the decarboxylation and thermodynamic equilibration to the trans isomer.

-

Cool and pour into ice-cold 1N HCl to precipitate the trans-

-unsaturated acid.

Phase 2: Amide Coupling (Mixed Anhydride Method)

Direct coupling with EDC/HOBt often fails for unsaturated acids due to isomerization or sluggish reactivity. The Mixed Anhydride method is superior here.

Reagents:

-

trans-Crotonic Acid derivative (from Phase 1)

-

Isobutyl Chloroformate (IBCF)[5]

-

N-Methylmorpholine (NMM) or Triethylamine

-

Aniline/Amine partner (The drug scaffold)

Protocol:

-

Activation: Dissolve the acid in anhydrous THF under

. Cool to -15°C . -

Add NMM (1.1 equiv) followed by dropwise addition of IBCF (1.1 equiv).

-

Observation: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes.

-

Coupling: Add the amine partner (dissolved in THF) dropwise.

-

Warm Up: Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with water. The mixed anhydride is highly reactive toward the amine but hydrolyzes cleanly with water if unreacted.

Visualization: The Synthetic Workflow

Figure 2: Step-by-step synthetic pathway ensuring stereochemical integrity.

Part 4: Technical Validation & Quality Control

Trustworthiness in synthesis comes from rigorous validation. A crotonamide synthesis is not complete without verifying the geometry.

NMR Validation Criteria

The coupling constant (

| Proton Interaction | Coupling Constant ( | Interpretation | Action |

| H-alpha / H-beta | 15.0 – 16.0 Hz | Trans (E) | Proceed |

| H-alpha / H-beta | 8.0 – 12.0 Hz | Cis (Z) | Reject/Reprocess |

Stability Testing

Before biological testing, the "warhead" stability must be assessed.

-

Protocol: Incubate compound (10

) in PBS (pH 7.4) with Glutathione (5 mM) at 37°C. -

Target: For a crotonamide, you expect <50% consumption after 2 hours. If consumption is >80%, the compound is likely too reactive (promiscuous).

References

-

Doebner, O. (1900). Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen. Berichte der deutschen chemischen Gesellschaft.

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.

-